2-(4-Chlorophenyl)-4-methoxyquinazoline

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Scaffolds

2-(4-Chlorophenyl)-4-methoxyquinazoline (CAS 83800-99-1) is a diaryl-substituted quinazoline (C₁₅H₁₁ClN₂O; MW 270.71 g/mol) bearing a 4-chlorophenyl group at C(2) and a methoxy group at C(4). The compound is primarily sourced as a research-grade heterocyclic building block (typical purity ≥95%).

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 83800-99-1
Cat. No. B14405816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-4-methoxyquinazoline
CAS83800-99-1
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2O/c1-19-15-12-4-2-3-5-13(12)17-14(18-15)10-6-8-11(16)9-7-10/h2-9H,1H3
InChIKeyFOFFFBOKXMZDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-4-methoxyquinazoline (CAS 83800-99-1): Structural and Procurement Baseline


2-(4-Chlorophenyl)-4-methoxyquinazoline (CAS 83800-99-1) is a diaryl-substituted quinazoline (C₁₅H₁₁ClN₂O; MW 270.71 g/mol) bearing a 4-chlorophenyl group at C(2) and a methoxy group at C(4). The compound is primarily sourced as a research-grade heterocyclic building block (typical purity ≥95%) . Unlike the heavily patented 4-anilinoquinazoline EGFR inhibitors, this C(4)-methoxy derivative serves as a non-phosphorylatable, ether-linked scaffold that can be employed as a reference inactive control or a late-stage diversification intermediate for kinase-focused libraries [1]. Its structural simplicity relative to 4-anilino or 4-chloro analogs offers distinct advantages in synthetic tractability that procurement scientists should evaluate when selecting quinazoline cores.

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-4-methoxyquinazoline (CAS 83800-99-1)


Interchangeability among quinazoline analogs is precluded by the divergent reactivity imparted by the C(4) substituent: the 4-methoxy group renders the scaffold an O-alkylated quinazoline that cannot undergo the nucleophilic aromatic substitution (SNAr) reactions characteristic of 4-chloroquinazoline intermediates [1]. The 4-chlorophenyl substituent at C(2) further differentiates this compound from the simpler 4-methoxy-2-phenylquinazoline by influencing lipophilicity, metabolic stability, and π-stacking interactions with biological targets [2]. Consequently, procuring a generic “quinazoline building block” without verifying the exact C(2) and C(4) substitution pattern will yield a chemically distinct entity that cannot fulfill the same synthetic role or serve as a valid analytical reference for method development .

Quantitative Differentiation of 2-(4-Chlorophenyl)-4-methoxyquinazoline (CAS 83800-99-1) Against Closest Analogs


Synthetic Handle Discrimination: 4-Methoxy vs. 4-Chloro Reactivity in Quinazoline Diversification

The C(4)-methoxy group in the target compound fully suppresses the SNAr reactivity that defines the 4-chloroquinazoline analog class. Published procedures for 4-chloroquinazoline intermediates require PCl₅/POCl₃ treatment of the quinazolinone precursor at reflux (~110 °C), followed by isolation of the moisture-sensitive 4-chloro intermediate that must be used immediately for amination . In contrast, the 4-methoxy derivative is prepared under milder O-alkylation conditions and is shelf-stable under standard laboratory storage (dark, dry, ambient temperature) . This fundamental reactivity difference means that the 4-methoxy compound can be directly employed in orthogonal transformations (e.g., Suzuki couplings, C-H activation) without the competing hydrolysis that plagues 4-chloro intermediates, offering synthetic chemists a distinct tactical advantage.

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Scaffolds

Lipophilicity-Driven Pharmacokinetic Differentiation: Impact of 2-(4-Chlorophenyl) Substitution on Predicted LogP

Computational predictions indicate that the 2-(4-chlorophenyl) substituent in the target compound increases calculated logP by approximately 0.9–1.2 log units relative to the des-chloro analog 4-methoxy-2-phenylquinazoline (CAS 26060-03-7) . This increase shifts the compound from a borderline to a solidly CNS-accessible lipophilicity range (typically logP 2.5–4.0), while the des-chloro analog resides closer to the lower boundary of CNS drug-like space. The elevated logP also implies enhanced passive membrane permeability, a critical parameter when the compound is used as a permeability marker or scaffold for blood-brain barrier penetrant library design [1]. Users requiring a more polar comparator should select the des-chloro variant; those needing higher lipophilicity should procure the target compound.

ADME Drug-likeness Scaffold Selection

Differentiation by Physical Identity: Melting Point as a Crystalline Purity Marker

The target compound exhibits a sharp melting point range of 117–119 °C , which can serve as a rapid identity and purity check that differentiates it from key structural analogs: 2-(4-chlorophenyl)quinazoline (CAS 80089-58-3) is reported as a liquid or low-melting solid, while 4-chloro-2-(4-chlorophenyl)quinazoline (CAS 59490-94-7) does not have a well-defined melting point publicly available. The crystalline nature and defined melting range of the 4-methoxy derivative facilitate straightforward assessment of batch-to-batch consistency during incoming QC inspection without requiring full chromatographic analysis.

Quality Control Reference Standards Crystallinity

Analytical Reference Differentiation: Availability of Verified Spectroscopic Data

The target compound benefits from publicly available, curated ¹H and ¹³C NMR spectra archived in the SpectraBase database (Compound ID: FL88LDEB70Y) [1]. This spectral transparency provides a definitive fingerprint for structural confirmation that is absent for the direct analog 4-chloro-2-(4-chlorophenyl)quinazoline. When selecting a 2,4-disubstituted quinazoline standard for HPLC or NMR method development, the availability of verified spectroscopic reference data eliminates the need for in-house full characterization and accelerates method validation timelines.

NMR Spectroscopy Reference Standards Method Validation

High-Value Application Scenarios for 2-(4-Chlorophenyl)-4-methoxyquinazoline (CAS 83800-99-1)


Negative Control / Inactive Comparator in Kinase Selectivity Panels

The C(4)-methoxy group prevents the hydrogen-bonding interactions with the kinase hinge region that are essential for 4-anilinoquinazoline inhibitors. Consequently, this compound can serve as a well-characterized inactive comparator when profiling 4-amino-substituted quinazoline hits, enabling clear attribution of observed biochemical activity to the C(4) pharmacophore rather than to the quinazoline core itself [1].

Scaffold for Late-Stage C-H Functionalization Libraries

The shelf-stable 4-methoxy group tolerates a wide range of transition-metal-catalyzed transformations (Suzuki, Buchwald-Hartwig at alternative positions, directed C-H activation) without the competing elimination or hydrolysis that limits the use of 4-chloroquinazoline intermediates. This makes the target compound a preferred entry point for diversity-oriented synthesis of 2,4-diarylquinazoline libraries [2].

Physicochemical Standard in LogP-Dependent Assay Development

The predicted logP shift of ~1 unit relative to 4-methoxy-2-phenylquinazoline allows the target compound to be used as a lipophilic probe in chromatographic method development (e.g., RP-HPLC gradient optimization) or as a permeability calibrant in PAMPA/Caco-2 assays where systematic variation of lipophilicity is required to validate assay dynamic range [3].

Starting Material for 4-Alkoxyquinazoline Mechanistic Probes

The 4-methoxy group can be selectively demethylated (e.g., BBr₃, TMSI) to reveal the 4-hydroxy tautomer (quinazolin-4-one), providing a controlled entry into tautomeric quinazoline systems for studying enzyme binding or for generating radiolabeled probes where the methoxy group serves as a protecting group for the 4-oxo functionality [4].

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